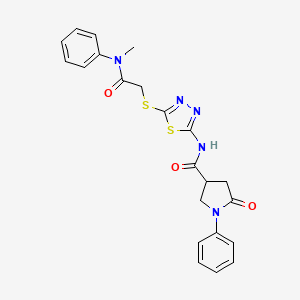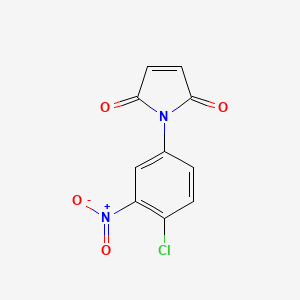
N-(5-((2-(メチル(フェニル)アミノ)-2-オキソエチル)チオ)-1,3,4-チアゾール-2-イル)-5-オキソ-1-フェニルピロリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a fascinating compound with complex molecular architecture. Its structure includes a thiadiazole ring, a phenyl group, and a pyrrolidine moiety, making it a compound of significant interest in various fields of scientific research.
科学的研究の応用
Chemistry: : Its unique structure makes it a valuable compound in studying reaction mechanisms and synthesis of new derivatives. Biology : It can be used to investigate biological pathways and molecular interactions due to its functional group diversity. Medicine Industry : The compound’s derivatives can serve as intermediates in the synthesis of more complex molecules for materials science and other industrial applications.
作用機序
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that the presence of n-methylamino at the 2-position of thiazole can remarkably improve antiproliferative effects against certain cells .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways related to cancer progression .
Result of Action
Compounds with similar structures have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
準備方法
Synthetic Routes and Reaction Conditions
Initial Steps: : The synthesis begins with the formation of the 1,3,4-thiadiazole ring. A common route involves the reaction of thiosemicarbazide with acyl chlorides under acidic conditions to form the thiadiazole core.
Functional Group Introduction: : The next step is the introduction of the N-(2-(methyl(phenyl)amino)-2-oxoethyl)thio group. This typically involves the reaction of the thiadiazole with an appropriate alkylating agent, such as an alkyl halide, under basic conditions.
Final Assembly: : The phenylpyrrolidine-3-carboxamide structure is introduced in the last step through amide bond formation, usually by reacting an amine derivative of pyrrolidine with a carboxylic acid or ester under dehydrating conditions.
Industrial Production Methods: For industrial production, these steps are often optimized for scale, using continuous flow reactors to enhance efficiency and yield. High-pressure liquid chromatography (HPLC) and other purification techniques are typically employed to ensure product purity.
化学反応の分析
Types of Reactions
Oxidation: : Under strong oxidative conditions, the thiadiazole ring can be oxidized, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction of the carbonyl groups in the compound, such as using LiAlH4, results in the corresponding alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the phenyl or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, H2O2.
Reducing agents: : LiAlH4, NaBH4.
Substitution reagents: : Halides, alcohols, and amines under basic or acidic conditions.
Major Products: The major products depend on the specific reaction conditions but typically include oxidized or reduced derivatives of the original compound or substituted analogs.
類似化合物との比較
Compared to other thiadiazole or pyrrolidine derivatives, this compound's uniqueness lies in its combined structural elements which enhance its versatility and functionality. Similar compounds include other thiadiazoles and pyrrolidine derivatives, each with varying degrees of biological and chemical activity.
By integrating multiple functional groups within a single molecule, it stands out for its potential to bridge different fields of scientific research and application.
特性
IUPAC Name |
N-[5-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S2/c1-26(16-8-4-2-5-9-16)19(29)14-31-22-25-24-21(32-22)23-20(30)15-12-18(28)27(13-15)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,23,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZIPQDSOJOXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2528663.png)
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2528664.png)

![3-Bromo-5-[1-(2-ethenylsulfonylethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2528667.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyrazine-2-carboxamide](/img/structure/B2528668.png)
![N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2528669.png)
![2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide](/img/structure/B2528673.png)



![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide](/img/structure/B2528679.png)
![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl-(alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl-, methyl ester](/img/structure/B2528680.png)

